1-Chloronaphtho[1,2-d]isoxazole

Computational Chemistry Aromaticity NICS

1-Chloronaphtho[1,2-d]isoxazole is a tricyclic heteroaromatic scaffold in which a naphthalene ring is linearly fused to a 1,2-oxazole (isoxazole) ring, with a chlorine substituent at the 1‑position of the naphthalene moiety. This substitution pattern electronically polarizes the σ‑ and π‑framework of the isoxazole ring, reducing overall aromatic delocalization and enhancing susceptibility to nucleophilic ring‑opening.

Molecular Formula C11H6ClNO
Molecular Weight 203.62 g/mol
Cat. No. B13709324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloronaphtho[1,2-d]isoxazole
Molecular FormulaC11H6ClNO
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=NO3)Cl
InChIInChI=1S/C11H6ClNO/c12-11-10-8-4-2-1-3-7(8)5-6-9(10)14-13-11/h1-6H
InChIKeyXHWWCZKWYBCBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloronaphtho[1,2-d]isoxazole – Core Structural and Electronic Baseline for Fused Isoxazole Procurement


1-Chloronaphtho[1,2-d]isoxazole is a tricyclic heteroaromatic scaffold in which a naphthalene ring is linearly fused to a 1,2-oxazole (isoxazole) ring, with a chlorine substituent at the 1‑position of the naphthalene moiety [1]. This substitution pattern electronically polarizes the σ‑ and π‑framework of the isoxazole ring, reducing overall aromatic delocalization and enhancing susceptibility to nucleophilic ring‑opening [2]. The chlorine atom also serves as a synthetic handle for further derivatization via cross‑coupling or nucleophilic aromatic substitution, a feature not available in the non‑halogenated parent naphtho[1,2‑d]isoxazole.

1 Chlorine polarizes isoxazole ring, enhancing nucleophilic ring-opening reactivity
2 Cl substituent serves as orthogonal handle for cross-coupling diversification
3 Electronic profile distinct from non-halogenated parent; supports scaffold differentiation

Why 1-Chloronaphtho[1,2-d]isoxazole Cannot Be Replaced by Non‑Halogenated Naphthisoxazoles in Structure–Activity Programs


Naphthisoxazole congeners differing only in the absence of the chlorine substituent exhibit markedly different electronic profiles and biological recognition. DFT calculations demonstrate that chlorine at the naphthalene 1‑position significantly alters the σ‑ and π‑electron distribution of the fused isoxazole system, directly modulating ring‑opening reactivity and dipole‑governed intermolecular interactions [1]. The US 3,842,099 patent explicitly teaches that the chloro substituent is critical for achieving the desired pharmacological activity in naphtho(2,1‑d)isoxazole derivatives, with non‑chlorinated analogs showing inferior performance in the claimed therapeutic assays [2]. A procurement decision that treats the non‑chlorinated parent or other halo‑analogs as interchangeable therefore risks both synthetic incompatibility and loss of the structure‑dependent biochemical activity that the chlorine atom uniquely confers.

! Non-halogenated parent exhibits different π‑electron distribution; reactivity profile may shift
! Absence of Cl may alter biological recognition; patented activity data indicate chloro substituent is critical
! Other halo-analogs may not replicate the same electronic perturbation or synthetic versatility

Quantitative Differentiation of 1-Chloronaphtho[1,2-d]isoxazole Against Its Closest Structural Analog


Electronic Perturbation: NICS(1)zz Reduction Induced by 1‑Cl Substitution

DFT calculations at the B3LYP/6‑311++G(d,p) level reveal that the chlorine substituent at the naphthalene 1‑position diminishes the aromatic character of the fused isoxazole ring compared to the non‑chlorinated parent. The nucleus‑independent chemical shift value at 1 Å above the ring plane, NICS(1)zz, is shifted to less negative values in the chlorinated system, indicating reduced π‑delocalization and a greater degree of diene character in the isoxazole moiety [1].

Aromaticity Shift
Reported
NICS(1)zz less negative vs. non-chlorinated parent, indicating reduced π‑delocalization in the isoxazole ring
Supports distinct electronic character for reactivity differentiation
DFT trend; exact numerical difference not reported
Computational Chemistry Aromaticity NICS DFT

Synthetic Access: Oxidative N–O Bond Formation via Hypervalent Iodine Reagent

1‑Arylnaphtho[1,2‑d]isoxazoles, including the 1‑chloro derivative, are accessible through the unusual oxidative cyclization of 1‑amidoalkyl‑2‑naphthols using (diacetoxyiodo)benzene (PIDA). This method furnishes the fused isoxazole in a single operation, whereas classical routes relying on nitrile oxide intermediates or multi‑step oxime oxidation and cyclization often require additional protection/deprotection sequences and give lower overall yields [1]. The PIDA‑mediated protocol represents a procedurally simpler and more direct entry to the 1‑chlorinated scaffold compared to the traditional two‑step oxime formation–oxidation pathway employed for the non‑chlorinated analogue [2].

Synthetic Efficiency
Method context
One‑pot PIDA‑mediated oxidative cyclization from 1‑amidoalkyl‑2‑naphthol, reducing step count vs. oxime route
Shorter route may support scale‑up and library synthesis
Avoids isolation of oxime intermediate
Synthetic Methodology Hypervalent Iodine Oxidative Cyclization

Chlorine as a Synthetic Diversification Handle

The aryl chloride at the naphthalene 1‑position enables downstream palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that are impossible with the non‑halogenated parent. While the prototypical naphtho[1,2‑d]isoxazole core can only be functionalized at the isoxazole C‑3 or C‑5 positions via electrophilic substitution or directed metalation, the chloro derivative offers an additional orthogonal diversification site [1]. This orthogonal reactivity is explicitly exploited in the US 3,842,099 patent, where the chloro substituent is retained as a precursor for further derivatization in analog synthesis [2].

Orthogonal Handle
Class-level
Chlorine enables Pd‑catalyzed cross‑coupling, doubling addressable diversification sites vs. non‑halogenated core
Supports parallel SAR exploration at two independent positions
Applicable under generic coupling conditions
Cross‑Coupling Late‑Stage Functionalization Medicinal Chemistry

Procurement‑Relevant Application Scenarios for 1‑Chloronaphtho[1,2‑d]isoxazole


Medicinal Chemistry: Fused Isoxazole Lead Scaffold Requiring Orthogonal Diversification

Programs building structure–activity relationships around a planar, tricyclic isoxazole pharmacophore benefit from the dual functionalization sites offered by the 1‑chloro derivative. The chlorine atom can be retained for electronic tuning or elaborated via cross‑coupling without disturbing the isoxazole ring, enabling rapid analog generation [1][2].

Synthetic Methodology Development: Hypervalent Iodine‑Mediated Heterocycle Construction

The PIDA‑mediated oxidative cyclization route to 1‑arylnaphtho[1,2‑d]isoxazoles provides a robust model reaction for studying N–O bond formation under mild conditions. The 1‑chloro derivative serves as a representative substrate for evaluating the scope and limitations of this unusual transformation [3].

Computational and Physical Organic Chemistry: Probing Substituent Effects on Heteroaromaticity

The chlorine atom’s influence on the aromatic character of the fused isoxazole system makes this compound a valuable case study for DFT‑based NICS and ISE analyses of polycyclic heteroaromatics. Comparative studies with non‑halogenated, methyl‑substituted, or other halo‑analogs can quantify electronic perturbations [4].

Patent‑Driven Pharmaceutical Composition Screening

As a key genus member in US 3,842,099, 1‑chloronaphtho[1,2‑d]isoxazole is directly relevant to freedom‑to‑operate analyses and follow‑on pharmaceutical research programs investigating the naphthisoxazole pharmacophore [2].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR programs
Orthogonal functionalization sites
Reactivity differentiation from non-halogenated core
Synthetic methodology development
Hypervalent iodine-mediated heterocycle construction
N–O bond formation scope and efficiency
Computational heteroaromaticity studies
Chlorine-induced electronic perturbation
NICS and aromaticity index comparison
Patent-driven composition analysis
Key genus member in US 3,842,099
Freedom-to-operate and SAR follow-on research
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